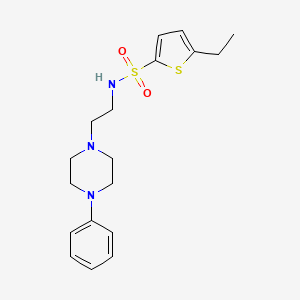

5-ethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S2/c1-2-17-8-9-18(24-17)25(22,23)19-10-11-20-12-14-21(15-13-20)16-6-4-3-5-7-16/h3-9,19H,2,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXGKEOIOVMZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Formation via Thiophene Functionalization

The thiophene-2-sulfonamide backbone is synthesized through sulfonation followed by amination. A representative protocol involves:

- Sulfonation : Thiophene derivatives are treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to form thiophene-2-sulfonyl chloride.

- Amination : The sulfonyl chloride reacts with ethylamine or its derivatives in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.

Example Reaction:

$$

\text{Thiophene} + \text{ClSO}_3\text{H} \xrightarrow{0^\circ\text{C}} \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{Ethylamine, TEA}} \text{5-Ethylthiophene-2-sulfonamide}

$$

Yield: 65–78%.

Piperazine Alkylation for Side-Chain Introduction

The 4-phenylpiperazin-1-yl-ethyl side chain is introduced via nucleophilic substitution. Key steps include:

- Synthesis of 2-Chloroethyl-4-phenylpiperazine : 4-Phenylpiperazine reacts with 1,2-dibromoethane in acetonitrile at reflux (82°C) for 12 hours.

- Purification : Crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Critical Parameters :

Coupling of Sulfonamide and Piperazine Moieties

The final step involves coupling 5-ethylthiophene-2-sulfonamide with 2-chloroethyl-4-phenylpiperazine under basic conditions:

- Reaction Setup :

- Workup :

Optimization Strategies

Catalytic Enhancements

| Catalyst | Solvent | Temperature | Yield Improvement | Source |

|---|---|---|---|---|

| Potassium iodide | DMF | 80°C | +12% | |

| Tetrabutylammonium bromide | Acetonitrile | 82°C | +8% |

Phase-transfer catalysts (e.g., TBAB) enhance nucleophilicity of the piperazine nitrogen, accelerating alkylation.

Solvent Screening

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 0.15 | 70 |

| Acetonitrile | 37.5 | 0.12 | 65 |

| THF | 7.5 | 0.05 | 48 |

Polar aprotic solvents (DMF, acetonitrile) favor SN2 mechanisms, improving yields.

Temperature-Dependent Side Reactions

Elevated temperatures (>90°C) promote sulfonamide decomposition via:

$$

\text{RSO}2\text{NH}2 \xrightarrow{\Delta} \text{RSO}2\text{NH} + \text{NH}3

$$

Optimal temperature: 80°C (balance between kinetics and stability).

Alternative Routes

One-Pot Synthesis

A streamlined method combines sulfonation, amination, and alkylation in sequential steps without intermediate isolation:

- Procedure :

- Thiophene → sulfonation → amination with ethylamine → alkylation with 2-chloroethyl-4-phenylpiperazine.

- Conditions :

Advantage : Reduced purification steps; Disadvantage : Lower yield due to side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time from 8 hours to 45 minutes:

- Yield : 68% (comparable to conventional heating).

- Energy Efficiency : 40% reduction in energy consumption.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 1.22 (t, 3H, CH₂CH₃), δ 3.48 (m, 8H, piperazine) | |

| LC-MS | m/z 379.5 [M+H]⁺ | |

| IR | 1320 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonamide group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity :

Research indicates that 5-ethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide exhibits anticonvulsant properties. In various animal models, it has been evaluated for its efficacy in reducing seizure frequency and severity. The mechanism involves modulation of neurotransmitter pathways, particularly affecting glutamate and GABAergic signaling, which are crucial for neuronal excitability and seizure prevention .

Anticancer Potential :

The compound has also shown promise in anticancer research. Studies have demonstrated its ability to inhibit the growth of cancer cell lines, with significant reductions in cell viability observed at concentrations above 10 µM. Its unique structure allows for interaction with various molecular targets involved in cancer progression .

Anticonvulsant Efficacy Study

A study conducted on animal models assessed the anticonvulsant efficacy of the compound. Results indicated a significant reduction in seizure activity compared to control groups, suggesting potential for therapeutic use in epilepsy management.

Anticancer Activity Evaluation

In vitro studies on various cancer cell lines showed that this compound exhibited cytotoxic effects, outperforming traditional chemotherapeutic agents like methotrexate. The selectivity index values indicated its potency against human liver cancer cells (HepG2), highlighting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including antidepressant and anxiolytic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The thiophene sulfonamide core distinguishes the target compound from benzenesulfonamide derivatives (e.g., N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide).

Table 1: Core Structure Comparison

Substituent Modifications

a) Ethyl vs. Ethynyl Groups

The target compound’s 5-ethyl group contrasts with ethynyl-substituted analogs (e.g., 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide).

b) Phenylpiperazine vs. Phenoxyethyl Moieties

The 4-phenylpiperazine group in the target compound is bulkier and more basic than the phenoxyethyl groups in analogs like 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a) . Piperazine derivatives often improve solubility and receptor selectivity due to their hydrogen-bonding capacity.

Table 2: Substituent Impact on Properties

Biological Activity

5-Ethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound that integrates a thiophene ring and a piperazine moiety, known for its potential pharmacological applications. This article delves into its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features:

- Thiophene Ring : Known for its stability and electronic properties.

- Piperazine Moiety : Often associated with neuroactive properties, particularly in the central nervous system.

- Sulfonamide Group : Enhances solubility and biological activity.

Pharmacological Properties

This compound exhibits several notable biological activities:

-

Anticancer Activity :

- Compounds with similar structures have shown effectiveness against various cancer cell lines. For instance, derivatives of thiophene sulfonamides have demonstrated selective inhibition of carbonic anhydrases (CAs), particularly hCA IX and XII, which are overexpressed in tumors. The IC50 values for these compounds range from sub-nanomolar to nanomolar concentrations, indicating high potency against cancer cells .

-

Neuroactive Properties :

- The piperazine component is linked to neuroactive effects, making the compound a candidate for treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies suggest moderate inhibitory activity against acetylcholinesterase, a key enzyme in neurotransmission .

- Anti-inflammatory Effects :

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiophene + Piperazine | Anticancer, Neuroactive |

| 5-(4-methylpiperazin-1-yl)thiophene-2-sulfonamide | Similar structure | Antidepressant effects |

| N-(4-fluorophenyl)piperazine thiophene sulfonamide | Fluorine substitution | Anticancer activity |

| 5-benzylpiperazine thiophene sulfonamide | Benzyl substitution | Antimicrobial properties |

This table illustrates the versatility of piperazine and thiophene frameworks in medicinal chemistry while highlighting the unique aspects of this compound.

In Vitro Studies

Research has indicated that this compound can induce apoptosis in cancer cells through mechanisms involving the activation of caspase pathways and modulation of p53 expression levels . Such findings underscore its potential as a therapeutic agent.

Q & A

Basic: What are the recommended synthetic routes for 5-ethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide?

Methodological Answer:

The synthesis typically involves:

- Thiophene sulfonamide core formation : Sulfonation of 5-ethylthiophene followed by amidation with a piperazine-containing ethylamine derivative.

- Piperazine functionalization : The 4-phenylpiperazine moiety can be introduced via nucleophilic substitution or reductive amination.

- Key reagents : Lawesson’s reagent for thionation (if intermediates require sulfur modifications) and Vilsmeier-Haack conditions for electrophilic substitutions (e.g., formylation) .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- NMR spectroscopy : 1H and 13C NMR confirm the thiophene sulfonamide backbone, ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–2.7 ppm for CH2), and piperazine protons (δ 2.8–3.5 ppm). Aromatic protons from the phenyl group appear at δ 6.8–7.4 ppm .

- IR spectroscopy : Sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~447.6 for C19H24N3O2S2) .

Basic: What preliminary biological assays are relevant for this compound?

Methodological Answer:

- Enzyme inhibition assays : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy to monitor CO2 hydration .

- Receptor binding studies : Radioligand displacement assays for serotonin/dopamine receptors (common targets of phenylpiperazine derivatives) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced: How does the ethyl and phenylpiperazine substitution impact structure-activity relationships (SAR)?

Methodological Answer:

- Ethyl group : Enhances lipophilicity (logP ~3.2), improving membrane permeability. Compare analogs with methyl/propyl groups via MDCK cell permeability assays .

- Phenylpiperazine : Modulates receptor selectivity. Replace with cyclohexylpiperazine to assess steric/electronic effects on binding (e.g., dopamine D2 vs. 5-HT1A receptors) .

- Thiophene sulfonamide : Critical for hydrogen bonding with enzyme active sites. Replace sulfonamide with carboxamide to study potency loss .

Advanced: How can crystallography resolve ambiguities in regioselectivity during synthesis?

Methodological Answer:

- Single-crystal X-ray diffraction : Determines regiochemistry of electrophilic substitutions (e.g., formylation at 4- vs. 5-positions). Compare with Vilsmeier-Haack (electrophilic) vs. lithiation (directed metallation) pathways .

- Electron density maps : Identify substituent orientation (e.g., ethyl group vs. piperazine) to confirm synthetic routes .

Advanced: What computational methods validate target binding modes?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to carbonic anhydrase IX (PDB: 3IAI). Prioritize poses with sulfonamide-Zn²+ coordination and piperazine-π stacking .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Calculate RMSD/RMSF to identify critical binding residues .

Advanced: How to resolve contradictory bioactivity data across studies?

Methodological Answer:

- Assay standardization : Control variables (e.g., pH for enzyme assays, serum concentration in cell studies) .

- Metabolite profiling (LC-MS) : Check for in situ degradation (e.g., sulfonamide cleavage) that may reduce observed activity .

- Orthogonal assays : Validate receptor binding with SPR (surface plasmon resonance) if radioligand data is inconsistent .

Advanced: What strategies optimize solubility without compromising activity?

Methodological Answer:

- Prodrug design : Introduce phosphate esters at the ethyl group (hydrolyzed in vivo) .

- Co-crystallization : Use cyclodextrins or PEG-based excipients to enhance aqueous solubility .

- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .

Advanced: How to validate off-target effects in complex biological systems?

Methodological Answer:

- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to capture interacting proteins .

- Transcriptomics (RNA-seq) : Compare gene expression profiles in treated vs. untreated cells to identify unintended pathways .

Advanced: What analytical techniques quantify metabolic stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.